Tribromotrichlorocyclohexane

Description

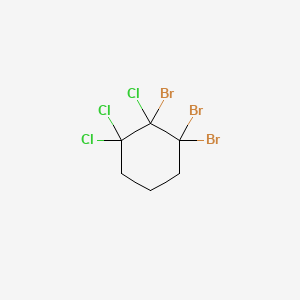

Tribromotrichlorocyclohexane (C₆H₆Br₃Cl₃, TrBTrCCH) is a halogenated cyclohexane derivative primarily used as an additive brominated flame retardant (BFR) in polystyrene and polymer compositions . It is a component of the commercial flame retardant mixture FR-651 A, alongside pentabromochlorocyclohexane (PeBCCH). TrBTrCCH’s structure features three bromine and three chlorine atoms symmetrically substituted on a cyclohexane ring, contributing to its thermal stability and flame-suppressing properties.

Properties

CAS No. |

30554-73-5 |

|---|---|

Molecular Formula |

C6H6Br3Cl3 |

Molecular Weight |

424.2 g/mol |

IUPAC Name |

1,1,2-tribromo-2,3,3-trichlorocyclohexane |

InChI |

InChI=1S/C6H6Br3Cl3/c7-4(8)2-1-3-5(10,11)6(4,9)12/h1-3H2 |

InChI Key |

XEWVENACMFDEBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C(C1)(Br)Br)(Cl)Br)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tribromotrichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out through the following steps:

Bromination: Cyclohexane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms into the cyclohexane ring.

Chlorination: The brominated cyclohexane is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tribromotrichlorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of cyclohexane derivatives with different functional groups.

Reduction: Formation of less halogenated cyclohexane derivatives.

Oxidation: Formation of cyclohexane derivatives with oxygen-containing functional groups.

Scientific Research Applications

Tribromotrichlorocyclohexane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tribromotrichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares TrBTrCCH with key structurally related halogenated cyclohexanes:

Key Observations :

- Halogen Ratio: The Br/Cl ratio influences flame retardancy and environmental behavior.

- Thermal Stability : TrBTrCCH’s balanced Br/Cl substitution offers moderate thermal degradation resistance, making it suitable for polymers processed at intermediate temperatures .

Environmental and Toxicological Profiles

Environmental Persistence

- TrBTrCCH : Detected in sediments as part of FR-651 A mixtures, though its environmental half-life remains understudied .

- PeBCCH : More widely documented in environmental matrices, with evidence of long-range transport due to its volatility .

- HBCCH : Predicted to exhibit high persistence due to full bromination, though detection data are scarce .

Toxicity

- TrBTrCCH: No specific LD₅₀ or NOAEL data are available.

- PeBCCH: Limited toxicity data, but its high bromine content correlates with elevated bioaccumulation risks in aquatic organisms .

- HBCCH : Theoretical models indicate high hepatotoxicity due to complete bromination, though in vivo studies are lacking .

Regulatory and Industrial Status

- TrBTrCCH: Not individually regulated under major frameworks like REACH but regulated as part of FR-651 A mixtures .

- PeBCCH : Subject to increasing scrutiny due to its environmental prevalence; included in EU monitoring programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.